molecular formula C27H34O6 B1675610 Benzenepropanoic acid, 5-(3-carboxybenzoyl)-2-(decyloxy)- CAS No. 117423-95-7

Benzenepropanoic acid, 5-(3-carboxybenzoyl)-2-(decyloxy)-

Cat. No. B1675610
M. Wt: 454.6 g/mol
InChI Key: CMMZAOHHIRUNGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

A compound named “3-Carboxybenzoyl Lactic Acid” was synthesized and applied to initiate aqueous solution polymerization of acryl acid (AA) .


Molecular Structure Analysis

The molecular structure of “3-Carboxybenzoyl Lactic Acid” was characterized by 1H-NMR, FT-IR, and mass spectrum (MS) .


Chemical Reactions Analysis

The yield of the polymers increases with the increases of temperature, polymerization time, AA concentration, and 3-carboxybenzoyl lactic acid concentration .


Physical And Chemical Properties Analysis

For “Benzoic acid, 3-[(3-carboxybenzoyl)amino]-”, the predicted boiling point is 475.0±30.0 °C, the predicted density is 1.475±0.06 g/cm3, and the predicted pKa is 3.88±0.10 .

properties

IUPAC Name

3-[3-(2-carboxyethyl)-4-decoxybenzoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O6/c1-2-3-4-5-6-7-8-9-17-33-24-15-13-22(18-20(24)14-16-25(28)29)26(30)21-11-10-12-23(19-21)27(31)32/h10-13,15,18-19H,2-9,14,16-17H2,1H3,(H,28,29)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMZAOHHIRUNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00151783
Record name LY 213024
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenepropanoic acid, 5-(3-carboxybenzoyl)-2-(decyloxy)-

CAS RN

117423-95-7
Record name LY 213024
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117423957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 213024
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenepropanoic acid, 5-(3-carboxybenzoyl)-2-(decyloxy)-
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